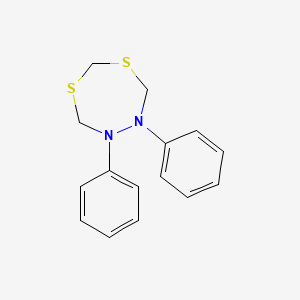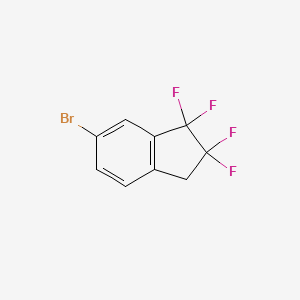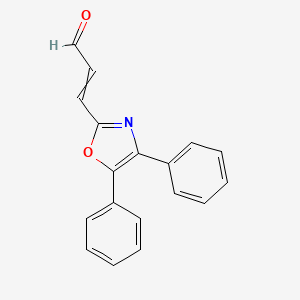
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal typically involves the reaction of 4,5-diphenyl-1,3-oxazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4,5-diphenyl-1,3-oxazole and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid.
Reduction: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanol.
Substitution: Various halogenated or alkylated derivatives of the oxazole ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal involves its interaction with various molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to other NSAIDs, it inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of prostaglandins responsible for inflammation and pain.
Intracellular Kinase Modulation: It modulates the activity of intracellular kinases such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), leading to changes in the expression of transcription factors and induction of apoptosis.
Comparison with Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal can be compared with other similar compounds, such as:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure but different functional groups.
Imidazole Derivatives: Compounds like 3-(4,5-diphenyl-1H-imidazol-2-yl)prop-2-enal, which share structural similarities but differ in their heterocyclic ring composition.
List of Similar Compounds
- Oxaprozin
- 3-(4,5-Diphenyl-1H-imidazol-2-yl)prop-2-enal
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
Properties
CAS No. |
917988-94-4 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)prop-2-enal |
InChI |
InChI=1S/C18H13NO2/c20-13-7-12-16-19-17(14-8-3-1-4-9-14)18(21-16)15-10-5-2-6-11-15/h1-13H |
InChI Key |
UOKZMQROYLAXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C=CC=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
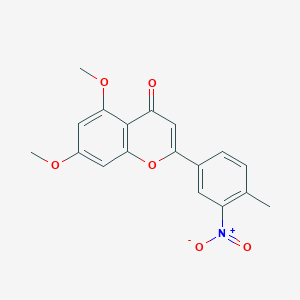
![2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12620191.png)
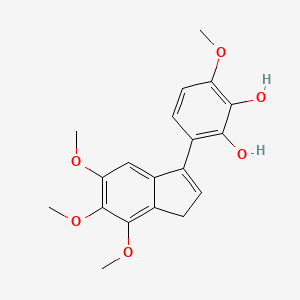

![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
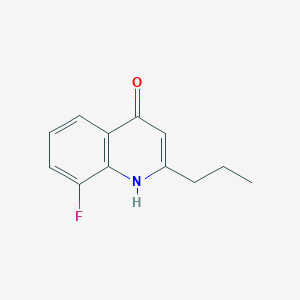
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)
